![molecular formula C9H18ClNO B2821747 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride CAS No. 2416236-17-2](/img/structure/B2821747.png)
2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride
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Overview
Description
“2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2243513-96-2 . It has a molecular weight of 177.67 . The IUPAC name for this compound is (1-methyl-2-oxabicyclo [2.2.1]heptan-4-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO.ClH/c1-7-2-3-8(4-7,5-9)6-10-7;/h2-6,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalysis and Chemical Transformations
Palladium-Catalyzed Reactions: Recent studies highlight the use of EN300-26658565 in palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction yields oxygenated 2-azabicyclo[2.2.1]heptanes, valuable intermediates for further functionalization .
Enzyme Inhibition
Immunomodulation: EN300-26658565 inhibits T-lymphocyte activation by preventing active transcription factors (NF-AT and NF-IL2A). This property could be harnessed for immunomodulatory therapies .
Biochemical Studies
Substrate Specificity: Researchers investigate EN300-26658565 as a substrate to study the specificity of NADPH-dependent 3-quinuclidinone reductases. Understanding its reactivity aids in enzyme engineering and biocatalysis .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . These statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .
properties
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-2-3-9(6-8,4-5-10)7-11-8;/h2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDLCLVLVZRHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride |
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